2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide
Description
Chemical Classification and Nomenclature
2-Chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide belongs to the chemical class of chloroacetamides, specifically representing a substituted derivative that incorporates thiophene heterocyclic functionality. The compound is registered under Chemical Abstracts Service number 1178458-01-9, providing its unique chemical identifier within the global chemical database system. According to systematic nomenclature conventions, the compound contains a chloroacetamide backbone with N-methyl and N-[1-(thiophen-2-yl)ethyl] substituents, indicating the presence of both aliphatic and heterocyclic components within its molecular structure.
The molecular formula C₉H₁₂ClNOS accurately describes the elemental composition, revealing the presence of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, one oxygen atom, and one sulfur atom. This composition reflects the compound's classification as an organochlorine compound containing both amide and thiophene functional groups. The systematic naming follows International Union of Pure and Applied Chemistry conventions, where the chloroacetamide portion represents the primary functional group, and the thiophene-containing substituent provides the heterocyclic component.
Chloroacetamides, as a chemical class, are characterized by the general formula RNHC(=O)CH₂Cl, where R represents various substituent groups. In the case of this compound, the nitrogen atom bears two distinct substituents: a methyl group and a 1-(thiophen-2-yl)ethyl group, making it a tertiary amide derivative. This substitution pattern distinguishes it from simpler chloroacetamide derivatives and contributes to its unique chemical properties.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(1-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS/c1-7(8-4-3-5-13-8)11(2)9(12)6-10/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZAERLZOSGDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-[1-(thiophen-2-yl)ethyl]amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity
- Several studies have indicated that compounds containing thiophene rings exhibit significant antimicrobial properties. The presence of the chloro group in 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide enhances its interaction with microbial cell membranes, potentially leading to increased efficacy against bacteria and fungi.
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Anticancer Potential
- Research has shown that derivatives of thiophene can inhibit cancer cell proliferation. Preliminary studies on this compound suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Material Science Applications
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Polymer Chemistry
- The compound can be used as a monomer in the synthesis of polymers with specific electrical or optical properties. Its incorporation into polymer matrices could enhance conductivity or introduce photoluminescent properties, making it useful in electronic applications.
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Sensors
- Due to its chemical reactivity, this compound can be utilized in the development of chemical sensors. The thiophene moiety is known for its ability to participate in π-stacking interactions, which can be exploited for sensor applications detecting various analytes.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | References |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activity | |
| Material Science | Polymer synthesis and sensor development |
Case Studies
-
Antimicrobial Study
- In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
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Polymer Development
- A recent project focused on incorporating this compound into conductive polymer films. The resultant materials exhibited enhanced electrical conductivity compared to traditional polymers, suggesting applications in flexible electronic devices.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Pyrazole ring replaces thiophene, with 4-chlorophenyl and cyano groups.
- Applications: Not explicitly stated, but pyrazole derivatives are common in agrochemicals and pharmaceuticals .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Thiazole ring (N,S-heterocycle) and dichlorophenyl group.
- Key Differences : Thiazole’s basic nitrogen enables stronger coordination with metals and participation in hydrogen bonding. The dichlorophenyl group enhances steric bulk and lipophilicity.
- Crystallography : Exhibits intermolecular N–H⋯N hydrogen bonds, forming stable 1D chains .
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide
- Structure: Thiophene with amino and ethyl substituents, plus a 2-chlorobenzoyl group.
- Key Differences: Amino group increases hydrophilicity and hydrogen-bonding capacity.
- Applications: Intermediate in synthesizing etizolam, a hypnotic drug .
Substituent Effects on Physicochemical Properties
- Trichloroethyl Derivatives (2e, 2f) : The trichloro group increases molecular weight and lipophilicity, likely reducing aqueous solubility. These compounds are synthesized via C-amidoalkylation, with structural confirmation via IR and NMR .
- Pesticidal Compounds (e.g., Dimethenamid) : Bulky aromatic substituents (e.g., 2,4-dimethyl-3-thienyl) enhance herbicidal efficacy by improving soil adsorption and target-site binding .
Biological Activity
2-Chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The presence of a thiophene ring in its structure enhances its pharmacological profile, making it a candidate for further therapeutic exploration. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens range from 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.22 | Inhibition of cell wall synthesis |
| Escherichia coli | 0.25 | Disruption of membrane integrity |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. The thiophene ring is believed to play a crucial role in enhancing these effects through its ability to form stable interactions with target proteins.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound may bind to enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Receptor Modulation : It could also interact with receptors that regulate inflammatory responses, thereby reducing inflammation.
- Metabolic Transformation : The compound may undergo metabolic changes that produce active metabolites contributing to its overall biological activity .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Antibacterial Activity : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results demonstrated that it retained significant antibacterial activity compared to conventional antibiotics.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers, suggesting potential for therapeutic use in inflammatory diseases.
- Synergistic Effects : Further investigations revealed that when combined with other antimicrobial agents, such as Ciprofloxacin, the compound exhibited synergistic effects, reducing the MICs of both drugs and enhancing overall efficacy against resistant strains .
Q & A
Q. What synthetic routes are recommended for preparing 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide?
The compound can be synthesized via C-amidoalkylation reactions , where chloroacetamide derivatives are formed by reacting trichloroacetamide intermediates with aromatic or heteroaromatic substrates. Key steps include:
- Nucleophilic substitution at the α-carbon of the acetamide group using a thiophene-containing amine (e.g., 1-(thiophen-2-yl)ethylamine) under controlled conditions (e.g., dichloromethane solvent, triethylamine as a base, and low temperatures to minimize side reactions).
- Purification via recrystallization or column chromatography to isolate the product .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic techniques :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra identify proton environments and carbon connectivity. For example, the methyl group (N–CH3) appears as a singlet near δ 3.0 ppm, while the thiophene protons resonate between δ 6.5–7.5 ppm .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C–Cl stretch) confirm functional groups .
- X-ray Crystallography (if crystalline): Resolves bond lengths, angles, and stereochemistry, as demonstrated for structurally related acetamide derivatives .
Q. What common chemical reactions does this compound undergo?
The chloroacetamide moiety is reactive in:
- Nucleophilic substitutions : The chlorine atom can be replaced by nucleophiles (e.g., thiols, amines) to form thioethers or secondary amides.
- Hydrolysis : Under basic or acidic conditions, the acetamide group may hydrolyze to form carboxylic acid derivatives.
- Coordination chemistry : The amide and thiophene groups can act as ligands in metal complexes, relevant to catalysis or materials science .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or IR data may arise from conformational flexibility , solvent effects , or impurities . To address this:
Q. What strategies optimize reaction conditions to minimize by-products?
Key parameters include:
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions like over-alkylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity while stabilizing intermediates.
- Catalyst use : Phase-transfer catalysts or mild bases (e.g., K2CO3) improve yield and selectivity.
- In-situ monitoring : Techniques like TLC or HPLC track reaction progress and identify optimal termination points .
Q. How does computational modeling aid in understanding this compound’s reactivity?
Density Functional Theory (DFT) calculations predict:
- Reaction pathways : Energy profiles for nucleophilic substitution or hydrolysis mechanisms.
- Regioselectivity : Electronic effects directing attack at the chloroacetamide group versus the thiophene ring.
- Intermolecular interactions : Hydrogen bonding or π-stacking in crystal packing, validated against X-ray data .
Q. What advanced techniques characterize its stereochemical properties?
- Chiral HPLC or capillary electrophoresis resolves enantiomers if chiral centers are present.
- Vibrational Circular Dichroism (VCD) or X-ray crystallography determines absolute configuration.
- Dynamic NMR studies assess rotational barriers around the N–C bond in the acetamide group .
Methodological Considerations
- Synthetic reproducibility : Document reaction parameters (solvent purity, stirring rate, inert atmosphere) meticulously to ensure consistency.
- Data validation : Cross-reference spectroscopic results with published analogs (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) to identify deviations .
- Safety protocols : Handle chloroacetamide derivatives in a fume hood due to potential toxicity, and use appropriate personal protective equipment (PPE) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
